Cas no 886-65-7 (1,4-Diphenyl-1,3-butadiene)

1,4-Diphenyl-1,3-butadiene is a conjugated organic compound characterized by its extended π-electron system, making it valuable in materials science and photochemical applications. Its rigid, planar structure enhances fluorescence properties, rendering it useful as a scintillator or in organic light-emitting diodes (OLEDs). The compound also serves as a key intermediate in synthesizing polycyclic aromatic hydrocarbons and other advanced organic materials. Its high thermal stability and well-defined electronic transitions make it suitable for spectroscopic studies and as a model compound for investigating conjugation effects. Additionally, it exhibits strong UV absorption, which is advantageous in photopolymerization and photophysical research.
1,4-Diphenyl-1,3-butadiene structure
1,4-Diphenyl-1,3-butadiene structure
商品名:1,4-Diphenyl-1,3-butadiene
CAS番号:886-65-7
MF:C16H14
メガワット:206.282364368439
CID:722061
PubChem ID:87567485

1,4-Diphenyl-1,3-butadiene 化学的及び物理的性質

名前と識別子

    • trans,trans-1,4-Diphenyl-1,3-butadiene
    • 1,4-DIPHENYLBUTADIYNE
    • 1.4-Diphenyl-1.3-butadiene
    • Benzene,1,1'-(1,3-butadiene-1,4-diyl)bis-
    • Trans,Trans-1,4-Diphenylbuta-1,3-Diene
    • Bistyryl
    • 1,4-Diphenyl-1,3-butadiene
    • 1,4-Diphenylbutadiene
    • 1,4-Diphenylerythrene
    • Distyryl
    • (1E,3E)-1,4-Diphenylbuta-1,3-diene
    • 1,1'-(1E,3E)-buta-1,3-diene-1,4-diyldibenzene
    • 1,3-Butadiene, 1,4-diphenyl-
    • (1E,3E)-1,4-Diphenyl-1,3-butadiene
    • JFLKFZNIIQFQBS-FNCQTZNRSA-N
    • (4-phenyl-1,3-butadienyl)benzene
    • 1,4-Diphenylbuta-1,3-diene
    • R7P15V6543
    • 1,
    • 1,1′-(1,3-Butadiene-1,4-diyl)bis[benzene] (ACI)
    • 1,3-Butadiene, 1,4-diphenyl- (8CI)
    • DPB
    • DPB (fluor)
    • NSC 122702
    • α,ω-Diphenylbutadiene
    • [(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene
    • CHEBI:35100
    • A,A-Bistyryl
    • D77776
    • Z57214903
    • NSC-316
    • 1, 1,4-diphenyl-, trans,trans-
    • CHEMBL198810
    • EINECS 212-952-6
    • AKOS002162253
    • (e)-1,4-diphenylbuta-1,3-diene
    • 886-65-7
    • 1,3-BUTADIENE, 1,4-DIPHENYL-, TRANS-TRANS-
    • Benzene,1'-(1,3-butadiene-1,4-diyl)bis-, (E,E)-
    • CHEBI:51583
    • benzene, 1,1'-[(1E,3E)-1,3-butadiene-1,4-diyl]bis-
    • Benzene, 1,1'-(1E,3E)-1,3-butadiene-1,4-diylbis-
    • t,t-1,4-diphenyl-1,3-butadiene
    • STK384953
    • Q27116416
    • CCG-43199
    • 1,3-Butadiene, 1,4-diphenyl-, (E,E)-
    • UNII-R7P15V6543
    • 1,4-diphenyl-(1E,3E)-1,3-butadiene
    • trans,trans-1,4-Diphenyl-1,3-butadiene, purum, >=98.0% (GC)
    • 538-81-8
    • ((1E,3E)-4-PHENYL-1,3-BUTADIENYL)BENZENE
    • trans,4-Diphenyl-1,3-butadiene
    • AB-016/30004035
    • 1,4-Diphenyl-1,3-butadiene, (1E,3E)-
    • STR04475
    • D0879
    • MFCD00004791
    • trans,4-Diphenylbutadiene
    • BDBM50172755
    • 1,trans-3-butadiene
    • CTQ3U893LX
    • InChI=1/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8
    • NSC 316
    • ALL-TRANS-DIPHENYLBUTADIENE
    • (E,4-Diphenyl-1,3-butadiene
    • 1, 1,4-diphenyl-, (E,E)-
    • NSC316
    • 1,1'-buta-1,3-diene-1,4-diyldibenzene
    • trans,trans-1,4-Diphenyl-1,3-butadiene, 98%
    • [(1E,3E)-4-Phenyl-1,3-butadienyl]benzene
    • PD179202
    • [(1E,3E)-4-phenyl-buta-1,3-dienyl]-benzene
    • SR-01000633137-1
    • [(1E,3E)-4-phenylbuta-1,3-dienyl]benzene
    • 4-PHENYL-1,3-BUTADIENYL)BENZENE, ((1E,3E)-
    • 1,3-butadiene, trans,trans-
    • CS-W015307
    • BIDD:ER0657
    • DTXSID3022459
    • 1,4-DIPHENYL-1,3-BUTADIENE (E,E)-FORM [MI]
    • beta,beta'-Bistyryl
    • UNII-CTQ3U893LX
    • MDL: MFCD00004791
    • インチ: 1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H
    • InChIKey: JFLKFZNIIQFQBS-UHFFFAOYSA-N
    • ほほえんだ: C1C=CC(C=CC=CC2C=CC=CC=2)=CC=1

計算された属性

  • せいみつぶんしりょう: 202.07800
  • どういたいしつりょう: 206.109550447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.5
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 0

じっけんとくせい

  • 色と性状: ライトイエロー結晶
  • 密度みつど: 1.0426 (estimate)
  • ゆうかいてん: 152.0 to 154.0 deg-C
  • ふってん: 350 °C(lit.)
  • フラッシュポイント: 150.5±14.5 °C
  • 屈折率: 1.5000 (estimate)
  • PSA: 0.00000
  • LogP: 3.08980
  • マーカー: 3320
  • ようかいせい: エタノールに溶解し、エーテルに微溶解する

1,4-Diphenyl-1,3-butadiene セキュリティ情報

1,4-Diphenyl-1,3-butadiene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T30190-1g
1,4-diphenylbutadiene
886-65-7 99%
1g
¥242.0 2023-09-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0879-5g
1,4-Diphenyl-1,3-butadiene
886-65-7 99.0%(GC)
5g
¥535.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162453-1g
1,4-Diphenyl-1,3-butadiene
886-65-7 >99.0%(GC)
1g
¥149.90 2023-08-31
1PlusChem
1P003VB9-25g
[(1E,3E)-4-Phenylbuta-1,3-dienyl]benzene
886-65-7 >99.0%(GC)
25g
$227.00 2023-12-15
A2B Chem LLC
AB79749-1g
[(1E,3E)-4-Phenylbuta-1,3-dienyl]benzene
886-65-7 98%
1g
$17.00 2024-04-19
A2B Chem LLC
AB79749-5g
[(1E,3E)-4-Phenylbuta-1,3-dienyl]benzene
886-65-7 98%
5g
$23.00 2024-04-19
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0879-25G
trans,trans-1,4-Diphenyl-1,3-butadiene
886-65-7 >99.0%(GC)
25g
¥1490.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D0879-25g
1,4-Diphenyl-1,3-butadiene
886-65-7 99.0%(GC)
25g
¥1490.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DW748-5g
1,4-Diphenyl-1,3-butadiene
886-65-7 99%
5g
¥384.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162453-5g
1,4-Diphenyl-1,3-butadiene
886-65-7 >99.0%(GC)
5g
¥499.90 2023-08-31

1,4-Diphenyl-1,3-butadiene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tosyl chloride ,  Palladium chloride Solvents: Ethanol ,  Water
リファレンス
Ligandless palladium chloride-catalyzed homo-coupling of arylboronic acids in aqueous media
Kabalka, George W.; Wang, Lei, Tetrahedron Letters, 2002, 43(16), 3067-3068

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 2,8,9-Trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane Solvents: Tetrahydrofuran
リファレンス
P(MeNCH2CH2)3N: an efficient nonionic superbase for Wittig and Wittig-Horner reactions
Wang, Zhigang; Verkade, John G., Heteroatom Chemistry, 1998, 9(7), 687-689

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Potassium tert-butoxide
リファレンス
Synthetic application of elemento-organic compounds of the 15th and 16th groups. 81. Reactions of carbonyl compounds with benzyldibutyltelluronium bromide mediated by different strong bases
Li, Saowei; Zhou, Zhang-Lin; Huang, Yaozeng; Shi, Lilan, Journal of the Chemical Society, 1991, (5), 1099-100

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Dimethylformamide ,  Potassium hydroxide Catalysts: Palladium diacetate ;  6 h, 145 °C
リファレンス
Highly Chemo- and Stereoselective Palladium-Catalyzed Transfer Semihydrogenation of Internal Alkynes Affording cis-Alkenes
Li, Jie; Hua, Ruimao; Liu, Tao, Journal of Organic Chemistry, 2010, 75(9), 2966-2970

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  4-Methoxybenzaldehyde Catalysts: 1,1,2,2-Ethenetetramine, N1,N1,N1′,N1′,N2,N2,N2′,N2′-octamethyl- ,  Chromium chloride (CrCl3) ,  Nickel bromide Solvents: Dimethylformamide
リファレンス
Tetrakis(dimethylamino)ethylene (TDAE) as a potent organic electron source: alkenylation of aldehydes using an Ni/Cr/TDAE redox system
Kuroboshi, Manabu; Tanaka, Muneaki; Kishimoto, Suguru; Goto, Kentaro; Mochizuki, Misato; et al, Tetrahedron Letters, 2000, 41(1), 81-84

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Chloroacetone Catalysts: Triphenylphosphine ,  Bis(benzonitrile)dichloropalladium Solvents: Dimethyl sulfoxide ;  0.5 h, 80 °C
リファレンス
Oxidative coupling of organostannanes under palladium catalysis, Part 1: homo-coupling of organostannanes
Kukukawa, Kiyoshi; Kariya, Masaki; Shin-Ya, Yoshihisa, Kinki Daigaku Sangyo Rikogakubu Kenkyu Hokoku, 2009, 10, 1-5

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Nickel, bis(2,2′-bipyridine-κN1,κN1′)-, (T-4)- Solvents: N-Methyl-2-pyrrolidone
リファレンス
The coupling of organic groups by the electrochemical reduction of organic halides: catalysis by 2,2'-bipyridinenickel complexes
Rollin, Yolande; Troupel, Michel; Tuck, Dennis G.; Perichon, Jacques, Journal of Organometallic Chemistry, 1986, 303(1), 131-7

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Piperidine Catalysts: 2,2′-Biimidazole ,  Magnetite (Fe3O4) ,  Cuprous iodide ;  10 min, rt
1.2 Solvents: Water ;  1.5 h, reflux
リファレンス
Nano magnetite supported metal ions as robust, efficient and recyclable catalysts for green synthesis of propargylamines and 1,4-disubstituted 1,2,3-triazoles in water
Tajbakhsh, Mahmood; Farhang, Maryam; Baghbanian, Seyed Meysam; Hosseinzadeh, Rahman; Tajbakhsh, Mahghol, New Journal of Chemistry, 2015, 39(3), 1827-1839

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Copper hydroxide Solvents: Acetone
リファレンス
Catalytic properties of polymeric copper-amine-cellulose complexes
Muralidharan, S.; Freiser, H., Journal of Molecular Catalysis, 1989, 50(2), 181-93

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Selectfluor Solvents: Acetonitrile ;  1 h, rt
リファレンス
Gold-catalysis: Reactions of organogold compounds with electrophiles
Hashmi, A. Stephen K.; Ramamurthi, Tanuja Dondeti; Todd, Matthew H.; Tsang, Althea S.-K.; Graf, Katharina, Australian Journal of Chemistry, 2010, 63(12), 1619-1626

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C → -60 °C; 3 h, -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Methanol ;  -60 °C → rt; 12 h, rt
リファレンス
Te-Li Exchange Reaction of Tellurophene-Containing π-Conjugated Polymer as Potential Synthetic Tool for Functional π-Conjugated Polymers
Zheng, Feng; Komatsuzaki, Yusuke; Shida, Naoki; Nishiyama, Hiroki; Inagi, Shinsuke; et al, Macromolecular Rapid Communications, 2019, 40(20),

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran
リファレンス
Palladium-catalyzed coupling of N-substituted isocyanide dichlorides with alkynyltin compounds: new synthesis of dialkynylketones
Ito, Yoshihiko; Inouye, Masahiko; Murakami, Masahiro, Tetrahedron Letters, 1988, 29(42), 5379-82

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: tert-Butyl peroxide ,  Oxygen Catalysts: Palladium diacetate Solvents: Acetonitrile ;  12 h, 60 °C
リファレンス
Copper-free palladium-catalysed desulfinative homocoupling of sodium arylsulfinates under mild and aerobic conditions
Zhang, Wei, Journal of Chemical Research, 2017, 41(1), 1-3

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
1.2 Reagents: Sodium chloride Solvents: Water
リファレンス
Tetrasubstituted Olefin Synthesis via Pd-Catalyzed Addition of Arylboronic Acids to Internal Alkynes Using O2 as an Oxidant
Zhou, Chengxiang; Larock, Richard C., Journal of Organic Chemistry, 2006, 71(8), 3184-3191

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hydroxide ,  DL-Glucose Catalysts: Gold triacetate Solvents: Water ;  15 h, 90 °C
リファレンス
Ullmann homocoupling catalysed by gold nanoparticles in water and ionic liquid
Monopoli, Antonio; Cotugno, Pietro; Palazzo, Gerardo; Ditaranto, Nicoletta; Mariano, Bruno; et al, Advanced Synthesis & Catalysis, 2012, 354(14-15), 2777-2788

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: (T-4)-Dichloroethoxyoxovanadium Solvents: Tetrahydrofuran ;  1 h, -78 °C
リファレンス
Dichloro(ethoxy)oxovanadium(V)
Ohshiro, Yoshiki; Hirao, Toshikazu; Nikonov, George, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-5

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Isoquinoline ,  Lithium chloride ,  Palladium chloride Solvents: N-Methyl-2-pyrrolidone
リファレンス
Pd-catalyzed decarbonylative olefination of aryl esters: towards a waste-free Heck reaction
Goossen, Lukas J.; Paetzold, J., Angewandte Chemie, 2002, 41(7), 1237-1241

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide ,  Tripotassium phosphate Catalysts: (SP-4-3)-Chloro[1,3-dihydro-1,3-bis[2,4,6-tris(1-methylethyl)phenyl]-2H-imidazol… Solvents: Dimethylformamide ;  5 h, 140 °C; 140 °C → rt
リファレンス
Study on the Heck reaction promoted by carbene adduct of cyclopalladated ferrocenylimine and the related reaction mechanism
Ren, Gerui; Cui, Xiuling; Yang, Erbing; Yang, Fan; Wu, Yangjie, Tetrahedron, 2010, 66(23), 4022-4028

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 1542161-53-4 (silica-bound) Solvents: Dimethyl sulfoxide ;  4 h, 100 °C
リファレンス
Cu(II) complex heterogenized on SBA-15: a highly efficient and additive-free solid catalyst for the homocoupling of alkynes
Narani, Anand; Marella, Ravi Kumar; Ramudu, Pochamoni; Rama Rao, Kamaraju Seetha; Burri, David Raju, RSC Advances, 2014, 4(8), 3774-3781

1,4-Diphenyl-1,3-butadiene Raw materials

1,4-Diphenyl-1,3-butadiene Preparation Products

1,4-Diphenyl-1,3-butadiene 関連文献

1,4-Diphenyl-1,3-butadieneに関する追加情報

1,4-Diphenyl-1,3-butadiene (CAS No. 886-65-7): An Overview of Its Properties, Applications, and Recent Research

1,4-Diphenyl-1,3-butadiene (CAS No. 886-65-7) is a conjugated diene with a molecular formula of C16H14. This compound is characterized by its unique chemical structure, which consists of two phenyl groups attached to a 1,3-butadiene backbone. The conjugated double bonds in the molecule make it highly reactive and versatile in various chemical reactions and applications.

The physical properties of 1,4-Diphenyl-1,3-butadiene include a melting point of approximately 49-50°C and a boiling point of around 270°C. It is a colorless to pale yellow liquid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in a variety of chemical processes and research applications.

In the field of organic synthesis, 1,4-Diphenyl-1,3-butadiene serves as an important building block for the synthesis of more complex molecules. Its reactivity is particularly useful in Diels-Alder reactions, where it can act as a dienophile to form cyclohexene derivatives. These reactions are widely used in the synthesis of natural products and pharmaceuticals. For example, recent studies have explored the use of 1,4-Diphenyl-1,3-butadiene in the synthesis of bioactive compounds with potential therapeutic applications.

Beyond its role in organic synthesis, 1,4-Diphenyl-1,3-butadiene has also been investigated for its potential biological activities. Research has shown that this compound exhibits antioxidant properties due to its ability to scavenge free radicals. This characteristic makes it a candidate for use in formulations designed to protect cells from oxidative stress. Additionally, studies have explored its anti-inflammatory effects, which could have implications for the development of new treatments for inflammatory diseases.

In the realm of materials science, 1,4-Diphenyl-1,3-butadiene has been used as a monomer in the polymerization process to create polymers with unique properties. These polymers can be tailored for specific applications such as coatings, adhesives, and electronic materials. Recent advancements in polymer chemistry have led to the development of novel copolymers incorporating 1,4-Diphenyl-1,3-butadiene, which exhibit improved mechanical strength and thermal stability.

The environmental impact of 1,4-Diphenyl-1,3-butadiene is another area of ongoing research. Studies have focused on understanding its biodegradability and potential ecological effects. While preliminary results suggest that it is relatively stable in the environment, further research is needed to fully assess its long-term impact.

In conclusion, 1,4-Diphenyl-1,3-butadiene (CAS No. 886-65-7) is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, materials science, and environmental studies. Its unique chemical structure and reactivity make it an important molecule for both academic research and industrial applications. As new research continues to uncover its potential uses and properties, the importance of this compound is likely to grow in various scientific fields.

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